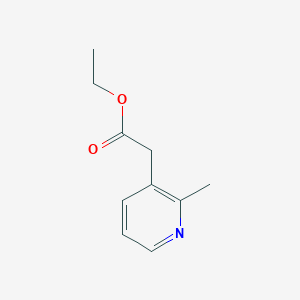

Ethyl 2-(2-methylpyridin-3-yl)acetate

説明

Ethyl 2-(2-methylpyridin-3-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 2-position and an acetoxyethyl chain at the 3-position. For example, similar esters, such as ethyl 2-(pyrimidin-2-ylthio)acetate, are synthesized via nucleophilic substitution reactions between thiols (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate . The structural complexity of pyridine-containing esters often makes them intermediates in pharmaceutical and agrochemical synthesis, particularly for antimalarial, antiviral, or anticancer agents .

The methyl group at the pyridine’s 2-position likely enhances steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

ethyl 2-(2-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h4-6H,3,7H2,1-2H3 |

InChIキー |

HNUFWLPQHYPGPK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=C(N=CC=C1)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 2-(2-methylpyridin-3-yl)acetate and analogous compounds.

Table 1: Comparative Analysis of Ethyl 2-(2-Methylpyridin-3-yl)acetate and Related Compounds

Key Observations

Structural Variations :

- Pyridine vs. Heterocyclic Cores : The target compound’s pyridine ring differs from imidazole (e.g., ), pyrimidine (e.g., ), or fused imidazo-pyridine (e.g., ) cores. These variations influence electronic properties (e.g., basicity, π-stacking) and steric effects.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 2-methylpyridine in the target compound) may improve metabolic stability .

Synthetic Routes :

- Nucleophilic Substitution : Common for thioether-linked esters (e.g., ).

- Multi-step Condensation : Used for complex heterocycles (e.g., imidazolidines in ).

The target compound’s lack of reported activity suggests its role as a synthetic intermediate.

Safety Considerations: Pyridine derivatives require precautions against irritancy (e.g., ), whereas nitroimino-containing compounds (e.g., ) may pose explosive hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。